(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone
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Description
(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which is structurally similar to the requested chemical, has been synthesized and evaluated for its antiproliferative activity. This compound was characterized using various spectroscopic techniques and X-ray diffraction studies. It demonstrated significant molecular stability, owing to inter and intra-molecular hydrogen bonds, which might contribute to its biological activity (Prasad et al., 2018).
Antitumor Activity
Another related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has been synthesized and shown to possess distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This finding indicates its potential use in antitumor applications (Tang & Fu, 2018).
Antimicrobial Activity
A series of fluorine-containing compounds, including ones structurally similar to the requested chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds displayed significant antibacterial activity against various strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, and antifungal activity against Candida albicans (Gadakh et al., 2010).
GPR39 Agonist Activity
Compounds with a similar structure have been identified as GPR39 agonists, a receptor implicated in various physiological processes. These findings suggest potential applications in exploring physiological roles and therapeutic implications of GPR39 (Sato et al., 2016).
Photoreductive Defluorination Study
A study involving morpholinofluorophenyloxazolidinone (a structurally related compound) focused on its photoreductive defluorination. This research provides insights into the chemical behavior of such compounds under specific conditions, which could be relevant for developing new synthetic methods or understanding their stability (Fasani et al., 2008).
Antipsychotic Potential
Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, structurally similar to the requested chemical, have shown an antipsychotic-like profile in behavioral animal tests. This suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-18-5-1-16(2-6-18)13-27-14-20(22(28)26-9-11-29-12-10-26)21(25-27)30-15-17-3-7-19(24)8-4-17/h1-8,14H,9-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTCNXIFRMDDGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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